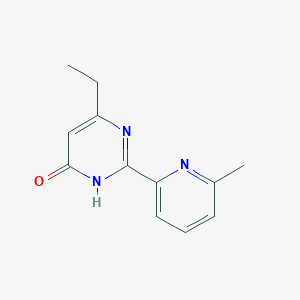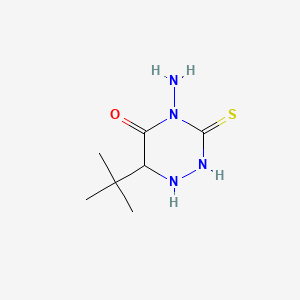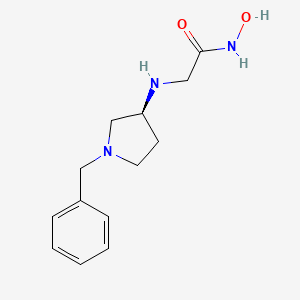![molecular formula C13H11N3S B15212623 Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- CAS No. 61582-29-4](/img/structure/B15212623.png)
Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with methylthiolating agents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the imidazo ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or imidazo rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazo rings .
Wissenschaftliche Forschungsanwendungen
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylimidazo[1,2-b]pyridazine: Lacks the methylthio group but shares the core structure.
6-(methylthio)-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a different ring fusion.
6-(methylthio)-2-phenylimidazo[1,2-c]pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
61582-29-4 |
|---|---|
Molekularformel |
C13H11N3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3S/c1-17-13-8-7-12-14-11(9-16(12)15-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
RREIUCDAQCDKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN2C=C(N=C2C=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)



